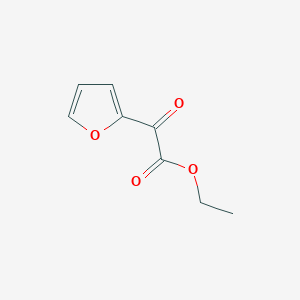

ethyl 2-(furan-2-yl)-2-oxoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(furan-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEXNXJQYUBHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167677 | |

| Record name | Ethyl alpha-oxofuran-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639-37-8 | |

| Record name | Ethyl α-oxo-2-furanacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1639-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl alpha-oxofuran-2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl alpha-oxofuran-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl α-oxofuran-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl α-oxofuran-2-acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVA5L8EED7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidating the Chemical Reactivity and Mechanistic Pathways of Ethyl 2 Furan 2 Yl 2 Oxoacetate

Electrophilic Characteristics of the α-Ketoester Moiety

The core of ethyl 2-(furan-2-yl)-2-oxoacetate's reactivity lies in the electrophilic nature of its α-ketoester functionality. This moiety contains two adjacent carbonyl groups: a ketone and an ester. Both carbonyl carbons are sp² hybridized and are significantly electrophilic due to the large dipole moment of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density from the carbon atom.

The electrophilicity of these carbonyl carbons is further modulated by the adjacent substituents. The furan (B31954) ring, an electron-rich aromatic heterocycle, can donate some electron density through resonance, which might slightly temper the electrophilicity of the adjacent ketonic carbonyl. Conversely, the ethoxy group of the ester is electron-withdrawing through its inductive effect, enhancing the electrophilicity of the ester carbonyl carbon. The presence of two proximal electrophilic centers makes this compound a prime candidate for a variety of nucleophilic attack and cyclization reactions.

Nucleophilic Addition Reactions to the Carbonyl Centers

The electrophilic carbonyl carbons of this compound are susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a nucleophilic addition mechanism, where the nucleophile adds to the carbonyl carbon, leading to a tetrahedral intermediate that can then be protonated or undergo further reaction.

Stereocontrol in Carbonyl Reduction (e.g., Hydride Reductions, Asymmetric Catalysis)

The reduction of the two carbonyl groups in this compound can lead to the formation of ethyl 2-(furan-2-yl)-2-hydroxyacetate. The stereochemical outcome of this reduction is of significant interest.

Hydride Reductions: Common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the ester carbonyls. chadsprep.comlumenlearning.com The reduction of the ketone function to a secondary alcohol creates a new stereocenter. In the absence of any chiral influence, the reaction will produce a racemic mixture of the two possible enantiomers. The reduction of α-ketoesters can sometimes be influenced by the substrate itself, leading to some degree of diastereoselectivity if another stereocenter is present or created. rushim.ru

Asymmetric Catalysis: To achieve stereocontrol and synthesize a single enantiomer of the alcohol product, asymmetric catalysis is employed. This can be achieved using chiral reducing agents or, more commonly, by using a stoichiometric reducing agent in the presence of a chiral catalyst. Biocatalytic reductions, for instance using baker's yeast (Saccharomyces cerevisiae) or isolated enzymes like alcohol dehydrogenases, are well-known for their high enantioselectivity in the reduction of keto esters. publish.csiro.aunih.govacgpubs.org These enzymatic systems can deliver the hydride to one face of the carbonyl group preferentially, leading to the formation of one enantiomer in high excess. libretexts.org For example, the reduction of various β-keto esters using fungi has been shown to proceed with high diastereoselectivity and enantiomeric excess. nih.gov Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful method for the dynamic kinetic resolution of β-substituted-α-keto esters, affording anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. unc.edu

Table 1: Selected Reagents for the Reduction of this compound

| Reagent/System | Expected Outcome | Stereoselectivity |

| Sodium Borohydride (NaBH₄) | Reduction of the ketone to a secondary alcohol. | Generally low, produces a racemic mixture. |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction of both ketone and ester to alcohols. | Generally low, produces a racemic mixture of the diol. harvard.edu |

| Baker's Yeast (S. cerevisiae) | Asymmetric reduction of the ketone. | Potentially high enantioselectivity for one enantiomer. publish.csiro.auacgpubs.org |

| Chiral Ruthenium Catalyst / H₂ | Asymmetric hydrogenation of the ketone. | Potentially high enantioselectivity. unc.edu |

Formation of Imines, Oximes, and Hydrazones

The ketonic carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form a variety of nitrogen-containing compounds. These reactions typically proceed via nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by dehydration.

Imines: Reaction with primary amines (R-NH₂) yields imines, also known as Schiff bases. The reaction involves the formation of a carbinolamine intermediate which then eliminates a molecule of water to form the C=N double bond. nih.gov

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. organic-chemistry.org Oximes are useful intermediates in organic synthesis, for example, in the Beckmann rearrangement.

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones. nih.govscirp.orgresearchgate.net Hydrazones are also valuable synthetic intermediates, notably in the Wolff-Kishner reduction. researchgate.net

Table 2: Condensation Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Name | Product Class |

| R-NH₂ | Primary Amine | Imine |

| NH₂OH | Hydroxylamine | Oxime |

| NH₂NH₂ | Hydrazine | Hydrazone |

| C₆H₅NHNH₂ | Phenylhydrazine | Phenylhydrazone |

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the carbonyl centers of this compound. libretexts.orgyoutube.com

The α-ketoester moiety presents two sites for nucleophilic attack. The ketone carbonyl is generally more reactive towards these reagents than the ester carbonyl.

Attack at the Ketone: Addition of one equivalent of a Grignard or organolithium reagent will predominantly occur at the more reactive ketonic carbonyl. Subsequent acidic workup will yield a tertiary alcohol.

Attack at the Ester: With an excess of the organometallic reagent, a second nucleophilic addition can occur at the ester carbonyl. The initial tetrahedral intermediate will collapse to form a ketone, which will then be attacked by another equivalent of the organometallic reagent to form a tertiary alcohol after workup. It is noteworthy that in some cases, such as with 2-oxoaldehydes, the aldehyde group shows a reluctance to react with Grignard reagents, a behavior that might be influenced by the adjacent keto group. nih.gov

Table 3: Reactions with Organometallic Reagents

| Organometallic Reagent | Molar Ratio (Reagent:Substrate) | Expected Major Product after Workup |

| R-MgX or R-Li | 1:1 | Ethyl 2-(furan-2-yl)-2-hydroxy-2-alkylacetate |

| R-MgX or R-Li | >2:1 | 1-(Furan-2-yl)-1,2,2-trialkylethane-1,2-diol |

Cyclization and Heterocyclization Pathways Involving the Glyoxylate (B1226380) Framework

The dicarbonyl nature of the glyoxylate framework in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds.

Reactions as a 1,2-CC-Bis-Electrophile

This compound can act as a 1,2-bis-electrophile, reacting with dinucleophiles to form five- or six-membered rings. In these reactions, both carbonyl carbons of the glyoxylate unit are attacked by the nucleophilic centers of another molecule.

For example, reaction with a 1,2-diamine, such as ethylenediamine, could lead to the formation of a dihydropyrazine (B8608421) derivative. Similarly, reaction with a 1,2-diol like ethylene (B1197577) glycol could potentially yield a dioxane derivative. The specific conditions of the reaction will determine the final product, as subsequent dehydration or other transformations are often possible. The synthesis of various furan-containing heterocycles through cyclization reactions is a well-established area of research. researchgate.netresearchgate.net

Condensations with Binucleophiles

The presence of two adjacent electrophilic centers in the α-ketoester functionality of this compound makes it a prime candidate for condensation reactions with binucleophiles. These reactions often lead to the formation of diverse heterocyclic systems, which are of significant interest in medicinal and materials chemistry. Binucleophiles, such as hydrazines, hydroxylamine, and diamines, can react selectively with one or both of the carbonyl groups.

The reaction with hydrazine hydrate (B1144303) is a classic example of such a condensation. Typically, the more reactive ketone carbonyl group will react first to form a hydrazone. Depending on the reaction conditions and the stoichiometry of the reactants, further reactions can occur. For instance, subsequent intramolecular cyclization or reaction with the ester group can lead to the formation of various five- or six-membered heterocyclic rings. While specific studies on this compound are not abundant, the reaction of similar α-ketoesters with hydrazine hydrate is well-documented to yield products like pyrazolinones or pyridazinones. nih.govresearchgate.netscirp.org For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been shown to produce salicylaldehyde (B1680747) azine and malonohydrazide, indicating a complex reaction pathway involving both carbonyl groups. nih.gov

The general mechanism involves the initial nucleophilic attack of one of the amino groups of the binucleophile on the ketonic carbonyl carbon, followed by dehydration to form a C=N bond. The second nucleophilic group of the binucleophile can then either attack the ester carbonyl, leading to a cyclized product, or another molecule of the ketoester can react, leading to dimeric structures. The regioselectivity of these reactions is often influenced by factors such as pH, temperature, and the nature of the solvent, which can be manipulated to favor the formation of a desired heterocyclic scaffold.

Table 1: Representative Condensation Reactions with Binucleophiles

| Binucleophile | Expected Product Type | Reaction Conditions |

|---|---|---|

| Hydrazine Hydrate | Hydrazone, Pyrazolinone, Pyridazinone | Varies (e.g., reflux in ethanol) |

| Hydroxylamine | Oxime, Isoxazole derivatives | Typically in a buffered solution |

| Ethylenediamine | Imine, Diazepine derivatives | Often requires a catalyst |

| o-Phenylenediamine | Quinoxaline derivatives | Usually in acidic or neutral media |

Ester Reactivity: Hydrolysis and Transesterification Processes

The ester functionality in this compound is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification reactions. These transformations are fundamental in modifying the ester group to a carboxylic acid or another ester, respectively, thereby expanding the synthetic utility of the parent molecule.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(furan-2-yl)-2-oxoacetic acid, under either acidic or basic conditions. chemguide.co.uk

Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester in the presence of a dilute mineral acid, such as sulfuric or hydrochloric acid. The mechanism involves protonation of the ester carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. chemguide.co.uk To drive the equilibrium towards the products, an excess of water is generally used.

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that is more commonly employed for the complete conversion of an ester to its corresponding carboxylate salt. chemguide.co.uk The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The nucleophilic hydroxide ion directly attacks the ester carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt. Acidification of the reaction mixture in a subsequent step is required to obtain the free carboxylic acid. chemguide.co.ukbldpharm.com

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the displaced alcohol (ethanol in this case) from the reaction mixture.

Base-catalyzed transesterification is also possible, typically using an alkoxide base corresponding to the alcohol being used for the exchange. masterorganicchemistry.com This reaction also proceeds via a nucleophilic addition-elimination mechanism at the ester carbonyl. A patent describing the transesterification of alkyl esters with furfuryl alcohol in the presence of potassium carbonate highlights a practical application of this reaction type for furan-containing compounds. google.com

Ring-Based Transformations of the Furan Moiety

The furan ring in this compound, while aromatic, can participate in a variety of reactions that transform or modify the heterocyclic core. The electron-rich nature of the furan ring makes it susceptible to electrophilic attack and cycloaddition reactions.

One of the most characteristic reactions of furans is the Diels-Alder reaction , where the furan acts as the diene in a [4+2] cycloaddition with a suitable dienophile. organic-chemistry.orgmasterorganicchemistry.com The electron-withdrawing keto-ester substituent on the furan ring can influence the reactivity and regioselectivity of this reaction. Typically, electron-withdrawing groups on the dienophile accelerate the reaction. organic-chemistry.org The initial product of the Diels-Alder reaction is a bicyclic adduct which can sometimes undergo further transformations. This reaction provides a powerful method for the construction of complex six-membered ring systems. masterorganicchemistry.comyoutube.com

The furan ring can also undergo oxidation . Depending on the oxidizing agent and reaction conditions, different products can be obtained. For instance, oxidation can lead to ring-opening products. Studies on Pseudomonas putida have shown the enzymatic oxidation of furan-2-carboxylate (B1237412) to 2-oxoglutarate, demonstrating a biological pathway for furan ring cleavage. nih.gov In a laboratory setting, strong oxidizing agents can lead to the degradation of the furan ring.

Other transformations can include electrophilic substitution reactions, although the presence of the deactivating keto-ester group would likely direct incoming electrophiles to the 4- or 5-position of the furan ring and may require harsh conditions.

Explorations of Chemoselectivity in Complex Reaction Environments

The presence of multiple reactive sites—the ketone, the ester, and the furan ring—in this compound makes the study of chemoselectivity a critical aspect of its chemistry. By carefully choosing reagents and reaction conditions, it is possible to selectively target one functional group while leaving the others intact.

For example, in reduction reactions , a mild reducing agent like sodium borohydride would be expected to selectively reduce the more reactive ketone to a hydroxyl group, leaving the ester and the furan ring untouched. A stronger reducing agent, such as lithium aluminum hydride, would likely reduce both the ketone and the ester groups. Catalytic hydrogenation could potentially reduce the furan ring in addition to the carbonyl groups, depending on the catalyst and conditions used.

In condensation reactions with binucleophiles , as discussed in section 3.3.2, the initial reaction almost always occurs at the more electrophilic ketone carbonyl. The subsequent reaction pathway, and thus the final product, is a manifestation of chemoselectivity, dictated by the reaction conditions and the nature of the binucleophile.

The Diels-Alder reaction is an excellent example of the chemoselective transformation of the furan ring. The dienophile specifically reacts with the diene system of the furan, leaving the α-ketoester side chain unaffected under typical thermal conditions. organic-chemistry.orgmasterorganicchemistry.com This allows for the modification of the heterocyclic core while preserving the functionality of the side chain for further synthetic manipulations.

The ability to control the chemoselectivity in reactions involving this compound is crucial for its effective use as a building block in the synthesis of complex molecules with well-defined architectures.

Strategic Applications of Ethyl 2 Furan 2 Yl 2 Oxoacetate As a Versatile Synthetic Building Block

Construction of Advanced Heterocyclic Scaffolds and Architectures

The inherent reactivity of the dicarbonyl system in ethyl 2-(furan-2-yl)-2-oxoacetate makes it an exceptional precursor for the synthesis of a wide variety of heterocyclic scaffolds. Its ability to participate in condensation reactions with a range of nucleophiles is a cornerstone of its utility.

One notable application is in the synthesis of pyridazine (B1198779) derivatives. The reaction of this compound with hydrazines can lead to the formation of substituted pyridazinones, a class of compounds with significant interest in medicinal chemistry. Furthermore, multicomponent reactions involving this α-ketoester, an active methylene (B1212753) compound, and a nitrogen source can provide access to highly functionalized pyridine (B92270) and pyrimidine (B1678525) systems. For instance, in a Biginelli-type reaction, this compound can react with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones or their thio-analogs bearing a furan (B31954) moiety. researchgate.net These scaffolds are prevalent in a multitude of biologically active molecules.

The reaction with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, opens pathways to various five- and six-membered heterocycles. sci-hub.se These reactions often proceed through a Knoevenagel condensation followed by an intramolecular cyclization, yielding highly substituted furans, pyridones, or other related heterocyclic systems. The furan moiety in the resulting products offers further opportunities for chemical modification, including Diels-Alder reactions or electrophilic substitutions.

A summary of representative heterocyclic scaffolds synthesized from furan-containing precursors is presented in Table 1.

Table 1: Examples of Heterocyclic Scaffolds Derived from Furan Precursors

| Precursor | Reagents | Resulting Scaffold | Reference |

| Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Hydrazine (B178648) hydrate (B1144303) | Pyrazolo[3,4-d]pyrimidine derivative | researchgate.net |

| Substituted 2,4-dioxobutanoic acids | Furan-2-carbohydrazide | N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides | researchgate.net |

| 3-Formylchromones | Malonic acid derivatives | E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acids | nih.gov |

Precursor in the Synthesis of Diverse Fused and Spirocyclic Systems

The development of synthetic routes to fused and spirocyclic systems is a significant area of organic chemistry, driven by the prevalence of these motifs in natural products and pharmaceuticals. This compound serves as a valuable starting material for the construction of such complex architectures.

Intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of fused heterocyclic systems. For example, a furan-containing substrate with a tethered nucleophile can undergo cyclization to form furo[c]pyridones or other related fused structures. Iron-catalyzed intramolecular C-H alkoxylation represents a powerful strategy for accessing complex spiro and fused tetrahydrofuran-containing motifs. nih.gov While not explicitly demonstrated with this compound itself, the principle of using a tethered alcohol to cyclize onto a furan ring is a viable pathway to such structures.

The synthesis of spiro-heterocycles can be envisioned through reactions with bifunctional reagents. For instance, the condensation of this compound with isatins (indole-2,3-diones) in the presence of a suitable catalyst could potentially lead to the formation of spiro-oxindole-furan derivatives. These spirocyclic frameworks are of considerable interest due to their diverse biological activities.

Utility in the Preparation of Key Intermediates for Complex Molecule Synthesis

The strategic importance of this compound is further highlighted by its role as a precursor to key intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry. evonik.com The furan-2-yl-glyoxylic acid moiety is a recognized pharmacophore and a building block for various active pharmaceutical ingredients.

A significant example is the synthesis of quinazolinone derivatives. Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate, an important intermediate for various 2,3-disubstituted quinazolinones, can be synthesized from precursors derived from anthranilic acid. pharmainfo.in The furan analogue of this intermediate, derivable from this compound, would provide access to a novel class of quinazolinone-based compounds with potential biological activities.

Furthermore, the reduction of the keto group in this compound to a hydroxyl group furnishes ethyl 2-(furan-2-yl)-2-hydroxyacetate, a chiral building block that can be incorporated into more complex molecular targets, including natural products and their analogues. The versatility of the furan ring allows for its conversion into other functionalities, further expanding the synthetic utility of these intermediates.

Development of Novel Reaction Methodologies (e.g., Deoxygenative Alkylation/Arylation)

The reactivity of the carbonyl group in this compound makes it a suitable substrate for the development and exploration of new synthetic methodologies. Deoxygenative coupling reactions, which involve the removal of the carbonyl oxygen and the formation of a new carbon-carbon bond, are of particular interest.

While direct deoxygenative alkylation or arylation of this compound is not extensively documented, related transformations suggest its potential in this area. For instance, samarium(II) iodide-mediated reductive coupling reactions are powerful tools for C-C bond formation. researchgate.netnih.govthieme-connect.deorganic-chemistry.orgresearchgate.net The keto group of this compound could, in principle, be coupled with various electrophiles, such as alkyl halides or other carbonyl compounds, in the presence of SmI2 to generate highly functionalized products. This would represent a deoxygenative functionalization of the α-ketoester.

Reductive alkylation, where the ketone is reduced and the resulting alcohol is subsequently alkylated in a one-pot process, is another plausible transformation. Such a reaction would provide access to a variety of α-alkoxy-α-furyl acetate (B1210297) derivatives. The development of such novel reaction methodologies expands the synthetic chemist's toolbox and allows for the creation of previously inaccessible molecular structures from a readily available starting material.

Analytical and Computational Studies on Ethyl 2 Furan 2 Yl 2 Oxoacetate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the molecular identification of ethyl 2-(furan-2-yl)-2-oxoacetate. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal intricate details about their atomic composition and bonding.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are fundamental for the structural confirmation of this compound and its derivatives.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the furan (B31954) ring and the ethyl ester group. The three non-equivalent protons on the furan ring would typically appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns confirming their relative positions. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethoxy group.

While specific experimental data for this compound is not publicly available, data for related furan derivatives provides insight into the expected spectral features. For example, in a derivative, diethyl furan-2,5-dicarboxylate, the furan protons appear as a singlet at 7.30 ppm, while the ethyl group protons are observed as a quartet at 4.33-4.38 ppm and a triplet at 1.34 ppm. rsc.org

Table 1: Predicted NMR Data for this compound based on Related Compounds

| Technique | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Furan Protons | ~6.5 - 8.0 | Three distinct signals with characteristic splitting patterns. |

| ¹H NMR | Ethyl (-OCH₂CH₃) | ~4.4 (quartet) | Coupled to the methyl protons. |

| ¹H NMR | Ethyl (-OCH₂CH₃) | ~1.4 (triplet) | Coupled to the methylene protons. |

| ¹³C NMR | Carbonyl (C=O) | ~160 - 185 | Two signals expected for the ketone and ester. |

| ¹³C NMR | Furan Carbons | ~110 - 150 | Four signals expected. |

| ¹³C NMR | Ethyl (-OCH₂CH₃) | ~62 | Methylene carbon. |

| ¹³C NMR | Ethyl (-OCH₂CH₃) | ~14 | Methyl carbon. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features in the spectrum would be the strong absorption bands from the two carbonyl (C=O) groups. The ketone and ester carbonyls are expected to have slightly different stretching frequencies, typically appearing in the region of 1650-1750 cm⁻¹. The C-O stretching vibrations of the ester group would also produce strong bands, usually found between 1000 and 1300 cm⁻¹. Vibrations associated with the furan ring, including C=C and C-O-C stretching, would also be present, along with C-H stretching and bending frequencies for both the aromatic ring and the aliphatic ethyl group.

For a related derivative, Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate, characteristic C=O stretching vibrations were observed at 1733 cm⁻¹ and 1695 cm⁻¹. nist.gov These values are indicative of the typical range for ester and keto functional groups.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Furan) | Stretching | 3100 - 3150 | Medium |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium |

| C=O (Ketone) | Stretching | ~1680 - 1700 | Strong |

| C=O (Ester) | Stretching | ~1720 - 1740 | Strong |

| C=C (Furan) | Stretching | ~1500 - 1600 | Medium-Variable |

| C-O (Ester) | Stretching | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₈H₈O₄), the molecular weight is 168.15 g/mol . An exact mass measurement using High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition. The mass spectrum of a related compound, ethyl 2-furoate (C₇H₈O₃), shows a prominent molecular ion peak, and its fragmentation is dominated by the loss of the ethoxy group (-OC₂H₅) to form the furoyl cation. nist.gov A similar fragmentation pathway can be anticipated for this compound, with characteristic cleavages occurring at the ester and between the two carbonyl groups.

Chromatographic Purity Assessment and Quantification

Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the assessment of purity and the quantification of a target compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound and for quantifying them in various matrices. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical HPLC method for a moderately polar compound like this compound would employ a reverse-phase column (e.g., C18). chemicalbook.comnih.gov The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid) to ensure sharp peak shapes. nih.gov The components are detected as they elute from the column, most commonly using a UV detector set to a wavelength where the furan ring exhibits strong absorbance. The retention time is a characteristic property of the compound under specific conditions, and the area under the peak is proportional to its concentration, which forms the basis for quantification. sielc.com

Table 3: Typical HPLC Parameters for Analysis of Furan Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Reverse-Phase C18 Column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |

| Detector | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | ~0.3 - 1.0 mL/min |

| Quantification | Peak Area Integration against a Calibration Curve |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure and stereochemistry and reveals details about bond lengths, bond angles, and intermolecular interactions in the solid state.

While the crystal structure for this compound itself has not been reported, the structure of a complex derivative, Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate, has been elucidated. nist.gov In this derivative, the analysis revealed a monoclinic crystal system with the space group P2₁/n. nist.gov The study detailed the conformation of the five-membered pyrrolidine (B122466) ring and the relative stereochemistry of its chiral centers. Furthermore, it identified a network of intermolecular hydrogen bonds that stabilize the crystal packing. nist.gov A similar analysis for this compound would provide definitive data on its molecular conformation, such as the dihedral angle between the furan ring and the adjacent ketone group, and would map any intermolecular forces governing its crystal lattice.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For a molecule like this compound, these methods can elucidate its electronic structure, conformational preferences, and reaction mechanisms, offering insights that complement experimental studies.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties and reactivity of organic molecules.

Electronic Structure: DFT calculations can determine the distribution of electrons within the this compound molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net

Reactivity Predictions: DFT calculations can also predict the reactivity of different sites within the molecule. Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. These maps show the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (nucleophilic sites) and blue areas representing regions of low electron density (electrophilic sites). For this compound, the oxygen atoms of the carbonyl groups would be expected to be nucleophilic centers, while the carbonyl carbons would be electrophilic centers, making them susceptible to nucleophilic attack.

| Parameter | Value (eV) | Significance |

|---|---|---|

| $E_{HOMO}$ | -6.367 | Indicates electron-donating ability. |

| $E_{LUMO}$ | -2.705 | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | 3.662 | Relates to chemical reactivity and stability. |

| Electronegativity (χ) | 4.536 | Measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | 1.831 | Measure of resistance to charge transfer. |

| Electrophilicity Index (ω) | 5.618 | Indicates the ability to accept electrons. |

Data in this table is representative and based on a study of a related furan-containing compound for illustrative purposes. researchgate.net

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

For this compound, MD simulations can provide valuable insights into its conformational flexibility. The molecule possesses several single bonds around which rotation can occur, leading to different spatial arrangements or conformers. These include the bond connecting the furan ring to the keto group, the bond between the two carbonyl groups, and the bonds within the ethyl ester group.

The primary goal of an MD simulation in this context would be to explore the potential energy surface of the molecule and identify the most stable conformers. By simulating the molecule's movements over time, researchers can observe the transitions between different conformations and determine their relative populations at a given temperature. This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or reactants, as its shape plays a significant role in its chemical and biological activity.

The general workflow for such a study would involve:

Building the initial molecular model: Creating a three-dimensional structure of this compound.

Assigning a force field: A force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates.

Running the simulation: The simulation is run for a specified amount of time, during which the positions and velocities of all atoms are calculated at each time step.

Analyzing the trajectory: The output of the simulation, known as a trajectory, is then analyzed to extract information about the conformational changes, such as dihedral angle distributions and root-mean-square deviation (RMSD) of atomic positions.

MD simulations have been successfully used to study the conformational changes in a variety of molecules, from small organic compounds to large biological macromolecules like proteins. nih.govnih.gov

Mechanistic modeling, often in conjunction with DFT calculations, is employed to elucidate the step-by-step process of a chemical reaction. A key aspect of this is the identification and characterization of transition states. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products.

For this compound, which is an α-keto ester, a variety of reactions can be studied using these methods. mdpi.comacs.org For example, in a nucleophilic addition to one of the carbonyl groups, computational modeling can map out the entire reaction pathway. This involves calculating the energies of the reactants, products, any intermediates, and the transition state connecting them.

The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies of different possible reaction pathways, chemists can predict which reaction is more likely to occur.

Transition state analysis provides detailed information about the geometry of the transition state structure. This can reveal which bonds are breaking and forming at the climax of the reaction and can help in designing catalysts that stabilize the transition state and thus accelerate the reaction. For instance, in a hydrolysis reaction of the ester group, computational modeling could pinpoint the transition state for the attack of a water molecule on the ester carbonyl carbon.

| Reaction Type | Information Gained from Modeling | Key Concepts |

|---|---|---|

| Nucleophilic Acyl Substitution | Reaction pathway, activation energy, transition state geometry. | Tetrahedral intermediate, leaving group ability. |

| Reduction of Keto Group | Stereoselectivity, hydride attack trajectory. | Felkin-Anh model, Cram's rule. |

| Enolate Formation | Acidity of α-protons, stability of enolate. | pKa prediction, resonance stabilization. |

Q & A

Q. What are the common synthetic routes for ethyl 2-(furan-2-yl)-2-oxoacetate, and what are their mechanistic considerations?

this compound is typically synthesized via condensation reactions or metal-mediated cross-coupling. A standard method involves reacting furan-2-carbaldehyde with ethyl glyoxylate in the presence of a base, followed by oxidation. Alternatively, trialkylstannates (e.g., Scheme 67 in ) or dithiobenzoate RAFT agents ( ) can facilitate the formation of α-oxoester linkages. Mechanistically, these reactions often proceed through nucleophilic acyl substitution or radical intermediates, depending on the catalyst .

Q. What safety precautions are critical when handling this compound?

The compound is corrosive (GHS Category 1A/1B/1C) and requires strict PPE: nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols. In case of skin contact, wash immediately with water for 15 minutes and seek medical attention. Store in a dry, cool environment away from oxidizing agents .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR : ¹H/¹³C NMR to confirm ester (δ ~4.2 ppm for CH₂, 1.3 ppm for CH₃) and ketone (δ ~190 ppm in ¹³C) groups.

- HPLC : Use a C18 column with UV detection at 254 nm for purity assessment (≥98%).

- FT-IR : Peaks at ~1740 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (ketone).

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]+ ~196.1) .

Advanced Questions

Q. How can enzymatic methods be leveraged to synthesize chiral derivatives of this compound?

Metal-dependent aldolases (e.g., KPHMT or YfaU homologs) can catalyze asymmetric aldol additions using 2-oxoacids and aldehydes. For example, enzymatic coupling with fluorinated aldehydes generates chiral intermediates for drug discovery. Optimize reaction pH (6.5–7.5) and temperature (25–37°C) to enhance enantioselectivity .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from varying reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization via Design of Experiments (DoE) is recommended. For instance, increasing the molar ratio of furan-2-carbaldehyde to ethyl glyoxylate from 1:1 to 1:1.2 improved yields from 65% to 82% in a study using THF as solvent .

Q. How does this compound function as a precursor in polymer synthesis?

The α-oxoester group undergoes radical polymerization or Michael additions with diols, forming polyesters with tunable thermal stability (Tg ~120–150°C). For example, copolymerization with ethylene glycol yields biodegradable polymers for controlled drug delivery. Monitor reaction kinetics via GPC to achieve desired molecular weights (Mn ~10–50 kDa) .

Q. What are the ecological implications of this compound, and how are they assessed?

While direct data are limited, structural analogs (e.g., methyl benzoylformate) show moderate aquatic toxicity (LC50 ~10 mg/L for Daphnia magna). Use OECD Test Guideline 201 for algal growth inhibition studies. Degradation pathways (hydrolysis t₁/₂ ~48 hrs at pH 7) should be validated via HPLC-MS .

Q. What reaction mechanisms underpin the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing ketone group activates the α-carbon for nucleophilic attack. In SN2 reactions with amines (e.g., benzylamine), the ester carbonyl stabilizes the transition state, yielding 2-(furan-2-yl)-2-oxoacetamides. Kinetic studies (monitored by ¹H NMR) show second-order dependence on amine concentration .

Q. How can researchers troubleshoot poor yields during purification of this compound?

Common issues include:

- Emulsion formation : Add NaCl to aqueous layers during extraction.

- Thermal degradation : Use reduced-pressure distillation (bp ~120°C at 15 mmHg).

- Byproduct interference : Pre-purify via flash chromatography (hexane:EtOAc 4:1) before recrystallization in ethanol .

Q. What experimental designs validate the compound’s efficacy in drug delivery systems?

Conduct in vitro release studies using PBS (pH 7.4) at 37°C. Encapsulate the compound in PLGA nanoparticles (size ~150 nm via DLS) and monitor release kinetics (e.g., 80% over 72 hrs). Cytotoxicity assays (MTT) on HEK-293 cells ensure biocompatibility (IC50 >100 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.